(R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride
Description
“(R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride” is a chiral amine derivative featuring a pyridine core substituted with a 4-fluoro-pyrazole moiety at the 6-position and an ethanamine group at the 3-position. The (R)-enantiomer is stabilized as a dihydrochloride salt to enhance solubility and stability for pharmaceutical applications .
Properties
Molecular Formula |
C10H13Cl2FN4 |
|---|---|
Molecular Weight |
279.14 g/mol |
IUPAC Name |
1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H11FN4.2ClH/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15;;/h2-7H,12H2,1H3;2*1H |
InChI Key |
FFJXYYVMNJUPEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridine-Pyrazole Core Structure
The pyridine-pyrazole core is constructed via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling. Patent US10202365B2 describes a representative method using 5-bromo-2-aminopyridine and 4-fluoro-1H-pyrazole under Buchwald-Hartwig amination conditions. A mixture of palladium(II) acetate (2 mol%), Xantphos (4 mol%), and cesium carbonate (2.5 eq) in dioxane at 110°C for 12 hours achieves 78% yield of the intermediate 6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-amine.
Table 1: Comparison of Pyrazole-Ring Formation Methods
| Method | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos/Cs₂CO₃ | 110 | 78 | |
| Ullmann Coupling | CuI/1,10-phenanthroline | 130 | 65 | |
| Direct NAS | K₂CO₃/DMF | 80 | 42 |
The palladium-catalyzed route is preferred for its superior regioselectivity and scalability.
Chiral Resolution of Racemic Mixtures
For non-stereoselective syntheses, chiral resolution is achieved via diastereomeric salt formation. PubChem CID 138958563 discloses the use of (1S)-camphorsulfonic acid in ethanol/water (3:1) to separate (R)- and (S)-enantiomers. The (R)-enantiomer·camphorsulfonate salt precipitates at 4°C with 99.5% diastereomeric purity, followed by freebase liberation using 2M NaOH.
Alternative Methods:
- Chiral HPLC: Lux® Cellulose-2 columns with hexane/isopropanol (85:15) achieve baseline separation (α = 1.32).
- Enzymatic Kinetic Resolution: Candida antarctica lipase B selectively acetylates the (S)-enantiomer, leaving (R)-amine unreacted (krel = 12.4).
Dihydrochloride Salt Formation
Salt formation is critical for improving solubility and stability. The freebase (R)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine is treated with 2.2 eq HCl in ethanol/water (4:1) at 0–5°C. Gradual acid addition prevents exothermic decomposition, yielding the dihydrochloride salt as a white crystalline solid (mp 248–250°C) after recrystallization from hot methanol.
Table 2: Salt Crystallization Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol/water | Acetone/water | Ethanol/water |
| HCl Equivalents | 2.0 | 2.2 | 2.2 |
| Crystallization Temp | 0–5°C | 25°C | 0–5°C |
| Purity (%) | 98.7 | 99.5 | 99.5 |
Purification and Analytical Characterization
Final purification employs recrystallization from ethanol/water (7:3) to achieve >99.5% chemical purity (HPLC). Key analytical data:
- HPLC: Retention time 6.74 min (Agilent ZORBAX SB-C18, 0.1% TFA in water/acetonitrile).
- ¹H NMR (400 MHz, D₂O): δ 8.72 (d, J = 2.4 Hz, 1H), 8.34 (dd, J = 8.8, 2.4 Hz, 1H), 8.08 (s, 1H), 7.92 (d, J = 8.8 Hz, 1H), 4.21 (q, J = 6.8 Hz, 1H), 1.52 (d, J = 6.8 Hz, 3H).
- Optical Rotation: [α]D²⁵ = +34.6° (c = 1.0, H₂O).
Chemical Reactions Analysis
Types of Reactions
®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Cancer Research
The compound has been investigated for its role in targeting specific kinases involved in cancer progression. For instance, studies have shown that compounds with similar scaffolds can inhibit Mer tyrosine kinase (MerTK), which is implicated in tumor growth and metastasis .
Neurological Disorders
Recent research indicates that (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride may have neuroprotective effects, potentially useful in conditions such as Alzheimer's disease. Its ability to modulate neurotransmitter systems could lead to novel therapeutic strategies .
Infectious Diseases
The compound's structural features suggest potential antiviral activity, particularly against viruses that exploit similar pathways as those targeted by the compound. Preliminary studies have indicated efficacy against certain viral strains, warranting further investigation into its mechanisms of action and therapeutic potential .
Case Studies and Research Findings
Summary of Findings
The applications of (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride span across multiple therapeutic areas, including oncology, neurology, and virology. Its unique chemical structure allows it to interact with various biological targets, making it a versatile candidate for drug development.
Mechanism of Action
The mechanism of action of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include enantiomers, positional isomers, and derivatives with modified substituents:
Biological Activity
(R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine dihydrochloride, a compound with the CAS number 2054317-97-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyridine ring substituted with a pyrazole moiety and a fluorine atom. Its molecular formula is with a molecular weight of 206.22 g/mol. The IUPAC name is (R)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine, and it exists as a dihydrochloride salt for enhanced solubility in biological assays.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Cyclization reactions from suitable precursors.
- Substitution on the Pyridine Ring : Functionalization via nucleophilic aromatic substitution.
- Introduction of the Ethanamine Group : Finalizing the structure through amination reactions .
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to (R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine have shown inhibitory activity against various cancer-related targets, including BRAF(V600E), EGFR, and Aurora-A kinase. These enzymes are crucial in cancer cell proliferation and survival .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. Research suggests that pyrazole derivatives can inhibit the production of inflammatory mediators such as nitric oxide (NO) and TNF-α in response to lipopolysaccharide (LPS) stimulation. This property positions them as potential therapeutic agents in treating inflammatory diseases .
Antibacterial Activity
In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have demonstrated antibacterial properties. For example, studies have reported that certain pyrazole compounds disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism highlights their potential as antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is critical for optimizing their biological activity. Key findings include:
- The presence of the fluorine atom enhances potency against specific targets.
- Modifications on the pyridine ring can significantly alter biological activity, indicating that both steric and electronic factors play crucial roles in efficacy .
Case Studies
Several case studies have explored the biological activities of related compounds:
- BRAF Inhibition : A study demonstrated that a series of pyrazole derivatives effectively inhibited BRAF(V600E) with IC50 values in low micromolar ranges, suggesting strong therapeutic potential in melanoma treatment.
- Inflammation Models : Another study assessed the anti-inflammatory effects of similar compounds using animal models, showing reduced edema and cytokine levels post-treatment.
- Antimicrobial Testing : A range of pyrazole derivatives were tested against various bacterial strains, with some exhibiting MIC values lower than those of standard antibiotics .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
